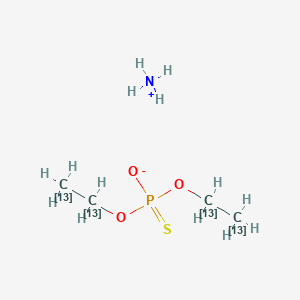
21-Dehydro Flunisolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Dehydro Flunisolide is a synthetic corticosteroid with the molecular formula C₂₄H₂₉FO₆ and a molecular weight of 432.48 g/mol . It is an impurity of the corticosteroid drug Flunisolide, commonly used in nasal sprays for allergic rhinitis. The compound is characterized by a steroid core with a fluorine atom at the 6th position and a hydroxy group at the 11th position.
Méthodes De Préparation
The preparation of 21-Dehydro Flunisolide involves synthetic routes that typically include the use of fluorinated steroids as starting materials. The synthesis may involve multiple steps, including fluorination, hydroxylation, and oxidation reactions . Industrial production methods often employ crystallization techniques to obtain the desired crystalline form of the compound .
Analyse Des Réactions Chimiques
21-Dehydro Flunisolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
21-Dehydro Flunisolide has several scientific research applications, including:
Respiratory Disorders:
Immunological Disorders: The compound may be used in managing immunological disorders due to its immunosuppressive and anti-inflammatory properties.
Cardiovascular Disorders:
Endocrinological Disorders: It may be used in the management of various endocrine disorders.
Gastrointestinal Disorders: Corticosteroids are commonly used in treating inflammatory bowel diseases.
Neurological Disorders:
Mécanisme D'action
21-Dehydro Flunisolide exerts its effects by acting as a glucocorticoid receptor agonist . It binds to glucocorticoid receptors, leading to the suppression of inflammation and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the reduction of leukocyte migration .
Comparaison Avec Des Composés Similaires
21-Dehydro Flunisolide shares similarities with other fluorinated corticosteroids, such as Flunisolide, Fluticasone, and Budesonide. Its uniqueness lies in its specific molecular structure, which includes a fluorine atom at the 6th position and a hydroxy group at the 11th position. This structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Similar compounds include:
Propriétés
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBAHNFRPVNIHT-XWCQMRHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)







